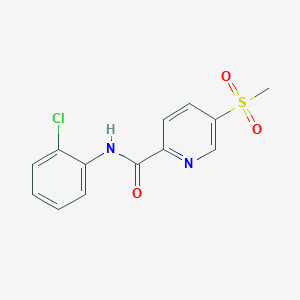

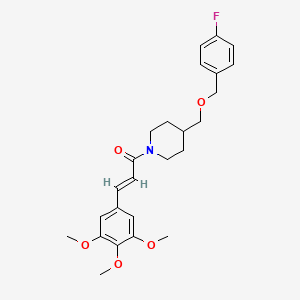

![molecular formula C17H15ClN4O3S B3004360 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 1170238-32-0](/img/structure/B3004360.png)

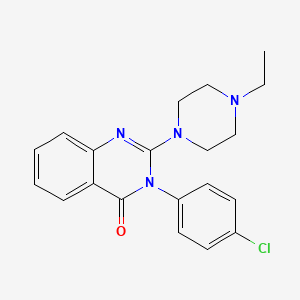

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a derivative that falls under the category of antipyrine-like compounds. These compounds are known for their potential biological activities and are often explored for their pharmaceutical applications. The structure of the compound suggests that it may exhibit interesting intermolecular interactions and possibly possess biological activity due to the presence of pyrazole and thiazole rings, which are common motifs in drug design.

Synthesis Analysis

The synthesis of related antipyrine derivatives has been reported, where compounds such as 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides have been synthesized in good yields and characterized spectroscopically . The synthesis typically involves multiple steps, starting from key intermediates like ethyl 2-ethoxymethylene-3-oxo-4,4,4-trifluorobutanoate, followed by reactions with thiosemicarbazide and further diversification through reactions with haloketones . These methods could potentially be adapted for the synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of antipyrine derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice . The presence of hydrogen bonds, π-interactions, and other non-covalent interactions can be crucial for the stability and properties of these compounds. For the compound , similar analytical techniques could be used to determine its precise molecular structure and the nature of its intermolecular interactions.

Chemical Reactions Analysis

Antipyrine derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of amide, pyrazole, and thiazole moieties in the compound suggests that it could undergo reactions such as nucleophilic substitution, especially at the chlorobenzothiazole part of the molecule. The reactivity of such compounds can be further explored through experimental studies to understand their chemical behavior under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives are influenced by their molecular structure. The solid-state structures of these compounds are analyzed through techniques like Hirshfeld surface analysis and DFT calculations, which reveal the importance of hydrogen bonding and electrostatic interactions in their stabilization . The compound's solubility, melting point, and stability can be predicted based on its functional groups and intermolecular interactions. These properties are essential for determining the compound's suitability for pharmaceutical applications and its behavior in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- The study by Ledenyova et al. (2018) explored the synthesis of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides via an unexpected reaction pathway involving thiourea, highlighting the complexity and versatility of pyrazole-containing compounds in organic synthesis and the potential for novel reaction mechanisms and products Ledenyova et al., 2018.

Biological Evaluation

- Rahmouni et al. (2016) conducted a study on novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities. This suggests the potential therapeutic applications of pyrazole and pyrimidine derivatives in treating cancer and inflammatory diseases Rahmouni et al., 2016.

Antimicrobial Activity

- A study by Youssef et al. (2011) on thiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one derivatives revealed their potential as biocidal agents against both Gram-positive and Gram-negative bacteria as well as fungi, indicating the relevance of such compounds in developing new antimicrobial agents Youssef et al., 2011.

Potential Anticancer Properties

- Research by Gomha et al. (2016) on bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated significant anti-tumor activities against hepatocellular carcinoma cell lines. This underscores the promise of structurally complex pyrazole-thiazole hybrids in anticancer drug development Gomha et al., 2016.

Propiedades

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-dioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S/c18-12-3-1-4-14-15(12)20-17(26-14)22(8-7-21-6-2-5-19-21)16(23)13-11-24-9-10-25-13/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERIELSQMKIBDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C(=O)N(CCN2C=CC=N2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

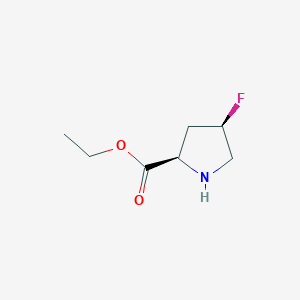

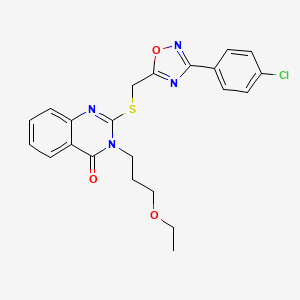

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B3004277.png)

![8-chloro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B3004287.png)

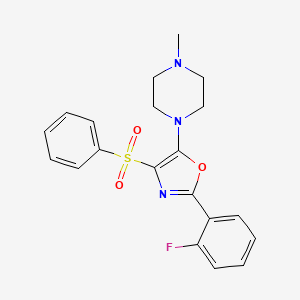

![ethyl 3-(1,6,7-trimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3004294.png)